molecular formula C17H16N2O3 B4185206 2-methyl-1-[(2-nitrophenyl)acetyl]indoline

2-methyl-1-[(2-nitrophenyl)acetyl]indoline

Cat. No. B4185206
M. Wt: 296.32 g/mol
InChI Key: JDONOQNNECXBQI-UHFFFAOYSA-N
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Description

2-methyl-1-[(2-nitrophenyl)acetyl]indoline, also known as MNAI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNAI is a member of the indole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to enhance memory retention and protect against neurotoxicity. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit cell proliferation and induce apoptosis. 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1-[(2-nitrophenyl)acetyl]indoline in lab experiments is its high potency and selectivity for its molecular targets. However, one limitation is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for 2-methyl-1-[(2-nitrophenyl)acetyl]indoline research. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline and its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, further studies are needed to determine the efficacy of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline in vivo and its potential applications in combination with other anticancer drugs. In drug development, further studies are needed to optimize the structure of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline and develop more potent and selective analogs.

Scientific Research Applications

2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to have neuroprotective effects and can enhance memory retention in animal models. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug development, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-10-13-6-2-4-8-15(13)18(12)17(20)11-14-7-3-5-9-16(14)19(21)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDONOQNNECXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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